molecular formula C24H31NO4 B4623335 ethyl 1-(2-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(2-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B4623335
M. Wt: 397.5 g/mol
InChI Key: MVZKFDJVWINAQD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as EMBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBP is a piperidinecarboxylate derivative that has been synthesized through a multistep process involving several chemical reactions.

Scientific Research Applications

Synthesis Techniques

Research in the field has developed various synthetic methods and applications for compounds similar to ethyl 1-(2-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. For example, Takács et al. (2014) explored the use of piperidines with ester functionalities as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process allows for the efficient synthesis of carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, respectively, under mild conditions (Takács et al., 2014).

Structural and Molecular Studies

Research by Kariyappa et al. (2016) on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, provides insights into the molecular structure and potential reactivity of such compounds. This study highlighted the characterization and crystal structure, offering a basis for understanding similar ethyl piperidinecarboxylate derivatives (Kariyappa et al., 2016).

Analytical and Material Science Applications

The synthesis and characterization of various piperidine derivatives have implications in materials science, as demonstrated by Desai et al. (2004). They synthesized hindered-phenol-containing amine moieties and tested their performance in polypropylene copolymers, assessing their potential as antioxidants (Desai et al., 2004).

properties

IUPAC Name

ethyl 1-[(2-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-4-29-23(26)24(17-19-8-7-10-21(16-19)27-2)12-14-25(15-13-24)18-20-9-5-6-11-22(20)28-3/h5-11,16H,4,12-15,17-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZKFDJVWINAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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